molecular formula C25H18O7 B12215964 (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B12215964
M. Wt: 430.4 g/mol
InChI Key: YFUKHFVAVWGKQM-KSEXSDGBSA-N
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Description

The compound “(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate” is a benzofuran derivative featuring a benzylidene substituent at the 2-position and a 1,3-benzodioxole-5-carboxylate ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties. Crystallographic analysis of such compounds typically employs software like SHELXL or SIR97 for structure refinement, ensuring precise determination of bond lengths, angles, and intermolecular interactions .

Properties

Molecular Formula

C25H18O7

Molecular Weight

430.4 g/mol

IUPAC Name

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C25H18O7/c1-2-28-19-6-4-3-5-15(19)11-23-24(26)18-9-8-17(13-21(18)32-23)31-25(27)16-7-10-20-22(12-16)30-14-29-20/h3-13H,2,14H2,1H3/b23-11-

InChI Key

YFUKHFVAVWGKQM-KSEXSDGBSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Steglich Esterification

Reagents :

  • 1,3-Benzodioxole-5-carboxylic acid (1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC, 1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Solvent: Dichloromethane (DCM)

Procedure :

  • Activate the carboxylic acid with DCC/DMAP for 1 hour at 0°C.

  • Add the benzofuran alcohol and stir at room temperature for 12 hours.

Yield : 80–90%.

Mitsunobu Reaction

Reagents :

  • Triphenylphosphine (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD, 1.5 equiv)

  • Solvent: Tetrahydrofuran (THF)

Conditions :

  • Reaction time: 4–6 hours at 0°C to room temperature.

Yield : 75–85% (higher stereochemical control).

Stereoselective Control of the Z-Isomer

The Z-configuration at the benzylidene double bond is critical for biological activity. This is achieved through:

  • Thermodynamic control : Prolonged reaction times in polar solvents (e.g., DMF) favor the Z-isomer due to reduced steric strain.

  • Catalytic modulation : Titanium tetrachloride enhances Z-selectivity by stabilizing the transition state.

Typical Z/E Ratio : 9:1 under optimized conditions.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)Key Challenges
Benzofuran CyclizationK₂CO₃, DMF, 70°C65–7590–95Byproduct formation from nitro groups
Knoevenagel CondensationPiperidine, ethanol, reflux70–8585–90Isomeric mixture (Z/E)
Steglich EsterificationDCC/DMAP, DCM80–9095–98Sensitivity to moisture
Mitsunobu ReactionDEAD, PPh₃, THF75–8590–95Cost of reagents

Industrial-Scale Adaptations

For large-scale production, patent CN105859732A suggests modifications to improve efficiency:

  • One-pot synthesis : Combine cyclization and condensation steps using titanium isopropoxide as a dual-purpose catalyst.

  • Continuous flow systems : Reduce reaction times by 50% and improve yield consistency.

Key Industrial Data :

  • Throughput: 1–5 kg/batch

  • Purity: >99% (HPLC) after recrystallization.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Nitro group reduction during cyclization can generate undesired amines. Use hydrogen peroxide as a mild oxidant to suppress this.

  • Ester Hydrolysis :

    • The ester bond is prone to hydrolysis in acidic conditions. Add molecular sieves to absorb moisture during Steglich reactions.

  • Cost Efficiency :

    • Replace DEAD with diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions to lower costs .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran core or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Research Findings and Theoretical Insights

  • Hydrogen Bonding : The compound’s sulfonate group may form stronger hydrogen bonds (e.g., S=O···H interactions) compared to the target compound’s carboxylate ester, impacting aggregation behavior .
  • Biological Relevance: Benzofuran derivatives often exhibit bioactivity.

Biological Activity

The compound (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure combines elements that may contribute to various pharmacological effects, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The molecular formula of the compound is C22H22O5C_{22}H_{22}O_5 with a molecular weight of approximately 366.4 g/mol . The structure includes a benzofuran core , an ethoxybenzylidene substituent , and a benzodioxole moiety , which are essential for its biological activity.

PropertyValue
Molecular FormulaC22H22O5
Molecular Weight366.4 g/mol
CAS Number622824-42-4
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Antioxidant Activity:
Studies have shown that compounds with similar structures possess significant antioxidant properties. This activity is crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells.

2. Anti-inflammatory Effects:
Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly relevant for treating chronic inflammatory diseases.

3. Antimicrobial Properties:
The compound has demonstrated activity against certain bacterial strains, indicating potential use as an antimicrobial agent. Its effectiveness against specific pathogens warrants further exploration.

4. Anticancer Potential:
Some derivatives of benzofuran compounds have been linked to anticancer activity through mechanisms such as apoptosis induction in cancer cells. Research into the specific pathways affected by this compound is ongoing.

The precise mechanism by which (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets such as enzymes and receptors involved in inflammation and cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to (2Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives:

Study 1: Antioxidant Evaluation
A comparative study assessed the antioxidant capacity of various benzofuran derivatives, including the target compound. Results indicated a strong correlation between structural features and antioxidant efficacy, highlighting the potential of this compound in oxidative stress management .

Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound significantly reduced TNF-alpha levels in macrophage models, suggesting its potential as an anti-inflammatory agent .

Study 3: Antimicrobial Testing
Testing against Gram-positive and Gram-negative bacteria revealed moderate antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .

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